molecular formula CHCaF3O3S B1333554 Calcium trifluoromethanesulfonate CAS No. 55120-75-7

Calcium trifluoromethanesulfonate

Cat. No.: B1333554
CAS No.: 55120-75-7
M. Wt: 190.16 g/mol
InChI Key: CFSYYJNGCPTQRE-UHFFFAOYSA-N
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Description

Calcium trifluoromethanesulfonate, also known as calcium triflate, is a compound widely used as a Lewis acid catalyst in organic synthesis . It facilitates a range of reactions, including the aldol reaction, Michael additions, and ring-opening reactions of epoxides .


Synthesis Analysis

This compound can be used as a catalyst to synthesize β-amino alcohols via aminolysis of epoxides . It is also used in the one-pot conversion of aldehydes to their corresponding nitrile compounds .


Molecular Structure Analysis

The molecular formula of this compound is C2CaF6O6S2 . Its molecular weight is 338.22 g/mol .


Chemical Reactions Analysis

As a Lewis acid catalyst, this compound facilitates a variety of reactions. It is involved in the aldol reaction, Michael additions, and ring-opening reactions of epoxides . It can also be used to synthesize β-amino alcohols via aminolysis of epoxides .


Physical and Chemical Properties Analysis

This compound has a melting point of 350 °C . Its linear formula is (CF3SO3)2Ca .

Scientific Research Applications

Catalytic Applications

Calcium trifluoromethanesulfonate has been utilized as a catalyst in various chemical reactions. For instance, it has been used to facilitate the epoxide opening with protected amino acids, leading to high yields and very short reaction times. This method enabled the synthesis of hydroxyethyleneamine dipeptide isosteres, showcasing the catalyst's effectiveness in organic synthesis (Sova et al., 2007).

Role in Organic Synthesis

This compound plays a significant role in various organic synthesis processes. It's used in the activation of sulfonyl fluorides towards nucleophilic addition with amines. This reaction transforms a diverse array of sulfonyl fluorides and amines into corresponding sulfonamides with good yield, demonstrating the compound's versatility in organic chemistry (Mukherjee et al., 2018).

Applications in Supramolecular Chemistry

In the realm of supramolecular chemistry, this compound forms part of the structure in various supramolecular complexes. For instance, it has been identified in the structure of the calcium-trifluoromethanesulfonate-1,3-di-4-pyridylurea-methanol complex, where the calcium ion is coordinated by other molecules, demonstrating the compound's utility in studying molecular interactions and structures (Barboiu & van der Lee, 2003).

Environmental Applications

This compound has also been studied in environmental applications, particularly in water treatment. It's been investigated for its role in the removal of perfluorooctane sulfonate (PFOS) from water, highlighting its potential use in environmental remediation processes (Zhao et al., 2013).

Safety and Hazards

Calcium trifluoromethanesulfonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation and breathing vapors, mist, or gas . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this substance .

Future Directions

While specific future directions for Calcium trifluoromethanesulfonate are not mentioned in the search results, it continues to be a valuable catalyst in organic synthesis . Its role in facilitating a variety of reactions suggests potential for further exploration in the field of organic chemistry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Calcium trifluoromethanesulfonate can be achieved through the reaction of Calcium carbonate with trifluoromethanesulfonic acid.", "Starting Materials": [ "Calcium carbonate", "Trifluoromethanesulfonic acid" ], "Reaction": [ "Add Calcium carbonate to a reaction vessel", "Slowly add trifluoromethanesulfonic acid to the reaction vessel while stirring", "Heat the reaction mixture to 80-90°C and stir for 4-6 hours", "Cool the reaction mixture to room temperature", "Filter the resulting precipitate and wash with cold water", "Dry the product under vacuum" ] }

CAS No.

55120-75-7

Molecular Formula

CHCaF3O3S

Molecular Weight

190.16 g/mol

IUPAC Name

calcium;trifluoromethanesulfonate

InChI

InChI=1S/CHF3O3S.Ca/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

CFSYYJNGCPTQRE-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ca+2]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.[Ca]

55120-75-7

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

The trace amount of trifluoromethane sulfonic acid monohydrate in the non-aqueous, cyclohexane-rich phase is neutralized with calcium hydroxide to produce calcium trifluoromethane sulfonate, which is filtered from the finished product. The calcium trifluoromethane sulfonate can be converted to trifluoromethane sulfonic acid monohydrate and the recovered trifluoromethane sulfonic acid monohydrate reused.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium trifluoromethanesulfonate
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Calcium trifluoromethanesulfonate
Reactant of Route 3
Calcium trifluoromethanesulfonate
Reactant of Route 4
Calcium trifluoromethanesulfonate

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